

Structural Analysis of 2-(1-Hexynyl)-N-methyladenosine: A Technical Guide

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Compound of Interest

Compound Name: Hemado

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Introduction

2-(1-Hexynyl)-N-methyladenosine, also known as **HEMADO**, is a potent and selective agonist for the A3 adenosine receptor (A3AR). Its molecular formula is C₁₇H₂₃N₅O₄, and it has a molecular weight of 361.4 g/mol. The compound's high affinity and selectivity for the A3AR make it a valuable tool for studying the physiological and pathophysiological roles of this receptor, as well as a potential lead compound in drug discovery programs targeting various conditions, including inflammation, cancer, and cardiovascular diseases. This technical guide provides a comprehensive overview of the structural analysis of 2-(1-Hexynyl)-N-methyladenosine, including its physicochemical properties, relevant experimental protocols, and the signaling pathways it modulates.

While specific experimental spectroscopic and crystallographic data for 2-(1-Hexynyl)-N-methyladenosine are not readily available in publicly accessible literature, this guide presents data for structurally related compounds to provide a reference for its expected analytical characteristics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(1-Hexynyl)-N-methyladenosine is provided below.

| Property | Value | Source |
|---------------------|----------------|--------------|
| Molecular Formula | C17H23N5O4 | ChemicalBook |
| Molecular Weight | 361.4 g/mol | ChemicalBook |
| Appearance | Solid | ChemicalBook |
| Solubility | DMSO: 16 mg/mL | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |

Structural and Analytical Data

Detailed experimental data for 2-(1-Hexynyl)-N-methyladenosine is not currently published. However, analysis of similar N6-methyladenosine and 2-alkynyladenosine derivatives can provide insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 2-(1-Hexynyl)-N-methyladenosine, ^1H and ^{13}C NMR would be critical for confirming the presence of the hexynyl group, the N-methyl group, and the adenosine core.

Expected ^1H NMR Chemical Shifts (Predicted based on related structures):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|----------------|-------------------------------|--------------|
| H-8 | ~8.0 | s |
| H-1' | ~6.0 | d |
| Ribose Protons | 4.0 - 5.0 | m |
| N-CH3 | ~3.5 | s |
| Hexynyl CH2 | 2.0 - 2.5 | m |
| Hexynyl CH3 | ~0.9 | t |

Expected ^{13}C NMR Chemical Shifts (Predicted based on related structures):

| Carbon | Expected Chemical Shift (ppm) |
|-------------------|-------------------------------|
| C-6 | ~155 |
| C-2 | ~152 |
| C-4 | ~148 |
| C-8 | ~140 |
| C-5 | ~120 |
| C-1' | ~90 |
| C-alkyne | 70-90 |
| Ribose Carbons | 60 - 85 |
| N-CH ₃ | ~30 |
| Hexynyl Carbons | 14 - 35 |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and elemental composition of 2-(1-Hexynyl)-N-methyladenosine. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would help to confirm the connectivity of the different structural motifs.

Expected Mass Spectrometry Data:

| Ion | m/z (calculated) |
|---------------------|------------------|
| [M+H] ⁺ | 362.1774 |
| [M+Na] ⁺ | 384.1593 |

Expected Fragmentation: A prominent fragment would be expected from the cleavage of the glycosidic bond, resulting in an ion corresponding to the 2-(1-hexynyl)-N-methyladenine base.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, no crystal structure for 2-(1-Hexynyl)-N-methyladenosine has been deposited in the Cambridge Structural Database (CSD).

Experimental Protocols

Synthesis of 2-(1-Hexynyl)-N-methyladenosine

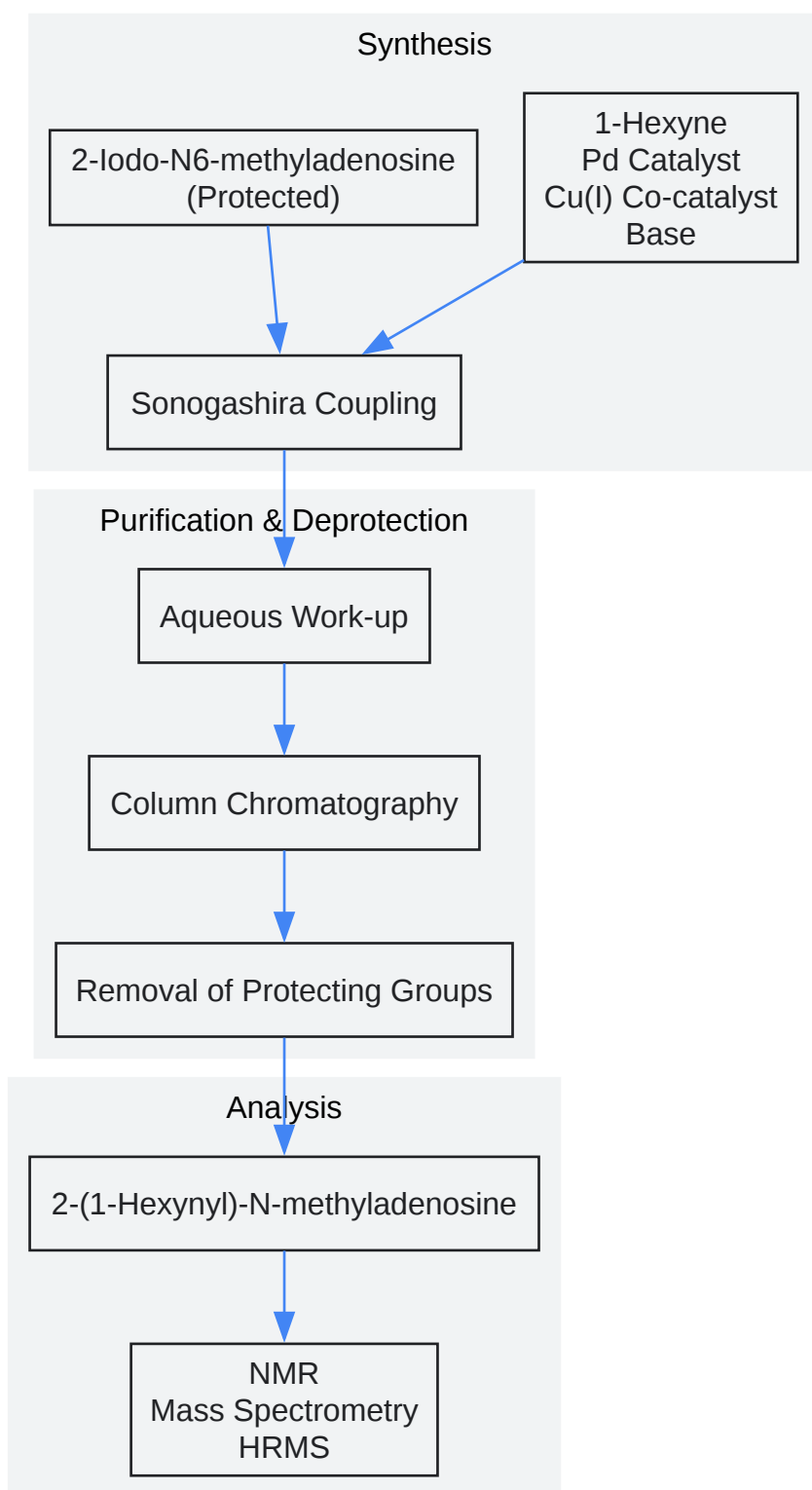
The synthesis of 2-(1-Hexynyl)-N-methyladenosine would likely be achieved through a Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

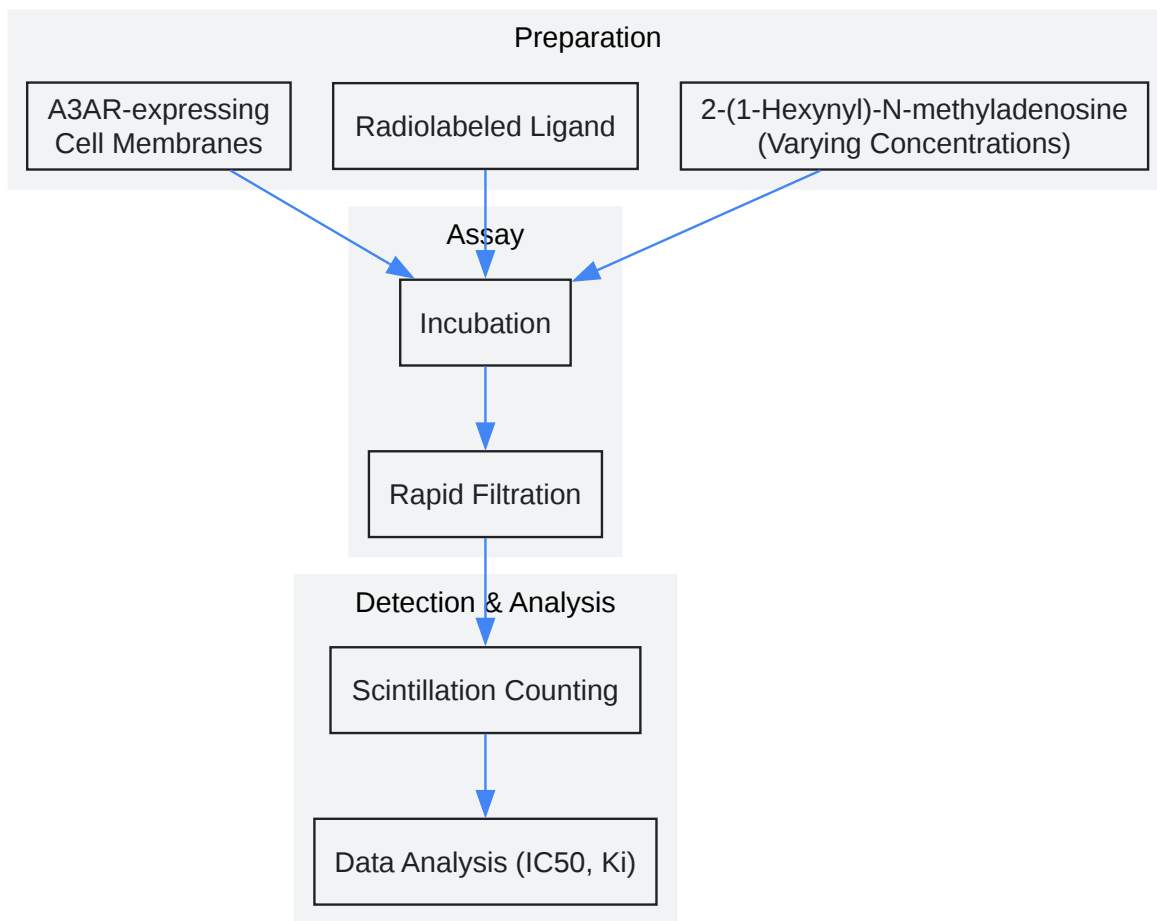
General Protocol for Sonogashira Coupling:

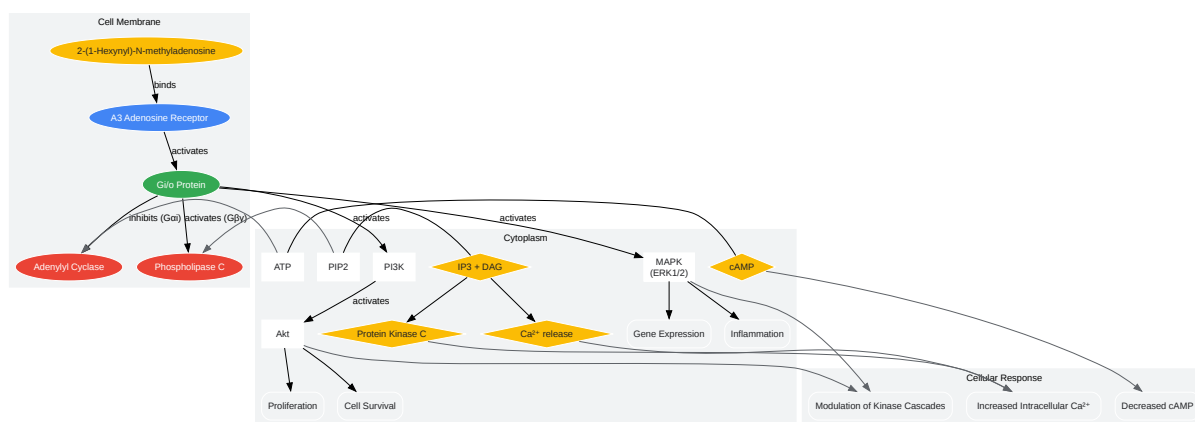
- **Starting Material:** The synthesis would likely start from a protected 2-halo-N-methyladenosine derivative (e.g., 2-iodo-N-methyl-2',3',5'-tri-O-acetyladenosine).
- **Reaction Setup:** The protected adenosine derivative and 1-hexyne are dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a reaction vessel.
- **Catalyst and Base:** A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) are added to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** The reaction mixture is worked up to remove the catalysts and salts. The crude product is then purified using column chromatography on silica gel.
- **Deprotection:** The protecting groups on the ribose sugar are removed (e.g., by treatment with ammonia in methanol) to yield the final product, 2-(1-Hexynyl)-N-methyladenosine.

- Characterization: The final product is characterized by NMR, mass spectrometry, and other analytical techniques to confirm its identity and purity.

Below is a DOT script for a generalized workflow for the synthesis and purification of 2-alkynyladenosine derivatives.







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